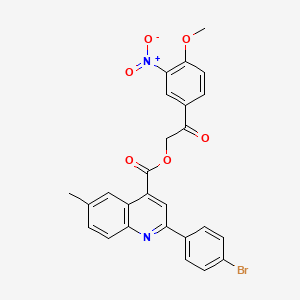
Serine Hydrolase Inhibitor-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Inhibidor de Hidrolasa de Serina-8 es un compuesto diseñado para inhibir la actividad de las hidrolasas de serina, una gran familia de enzimas que desempeñan funciones cruciales en diversos procesos fisiológicos. Estas enzimas están involucradas en el metabolismo lipídico, la señalización celular y la regulación de las modificaciones postraduccionales de las proteínas . Los inhibidores de las hidrolasas de serina tienen un potencial terapéutico significativo, especialmente en el tratamiento de enfermedades como el Alzheimer, la diabetes y ciertas infecciones .
Métodos De Preparación
La síntesis del Inhibidor de Hidrolasa de Serina-8 implica varios pasos, incluida la selección de materiales de partida apropiados y las condiciones de reacción. Las rutas sintéticas comunes incluyen:
Minería de productos naturales: Extraer proteínas, polisacáridos y pequeñas moléculas de fuentes naturales.
Conversión de sustratos endógenos en inhibidores: Modificación de sustratos de origen natural para crear inhibidores.
Criba de bibliotecas grandes de compuestos: Identificación de posibles inhibidores de bibliotecas químicas extensas y optimización de los andamios principales.
Ajuste de compuestos con electrófilos basados en el mecanismo: Uso de carbamatos, ureas, cetonas activadas, lactonas y lactamas que reaccionan covalentemente con el nucleófilo de serina en el sitio activo.
Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El Inhibidor de Hidrolasa de Serina-8 se somete a diversas reacciones químicas, incluidas:
Oxidación y reducción: Estas reacciones modifican el estado de oxidación del compuesto, a menudo utilizando reactivos como el peróxido de hidrógeno o el borohidruro de sodio.
Sustitución: Implica reemplazar un grupo funcional por otro, comúnmente utilizando agentes halogenantes o nucleófilos.
Adición y eliminación: Estas reacciones agregan o eliminan átomos o grupos del compuesto, a menudo utilizando ácidos, bases o catalizadores.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Agentes halogenantes: Cloro, bromo.
Catalizadores: Paladio sobre carbono, platino.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente incluyen versiones modificadas del inhibidor original con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
El Inhibidor de Hidrolasa de Serina-8 tiene una amplia gama de aplicaciones de investigación científica, incluidas:
Mecanismo De Acción
El mecanismo de acción del Inhibidor de Hidrolasa de Serina-8 implica la unión covalente al sitio activo de las hidrolasas de serina, inhibiendo así su actividad. El compuesto contiene grupos electrófilos que reaccionan con el nucleófilo de serina en el sitio activo de la enzima, formando un enlace covalente e impidiendo que la enzima catalice su sustrato . Esta inhibición puede conducir a diversos efectos fisiológicos, dependiendo de la hidrolasa de serina específica que se dirige.
Comparación Con Compuestos Similares
El Inhibidor de Hidrolasa de Serina-8 se puede comparar con otros compuestos similares, como:
Ureas: Mecanismo de acción similar, pero con diferentes grupos electrófilos.
Cetonas activadas: Estos compuestos tienen un efecto inhibitorio similar, pero pueden tener diferente selectividad y potencia.
Lactonas y lactamas: Estos inhibidores también se dirigen a las hidrolasas de serina, pero difieren en su estructura química y reactividad.
La singularidad del Inhibidor de Hidrolasa de Serina-8 radica en su estructura química específica y las hidrolasas de serina particulares a las que se dirige, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C17H24FN3O3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22) |
Clave InChI |
SFQKLBVNPGCHHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


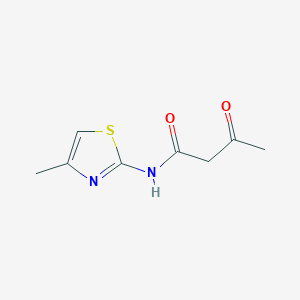

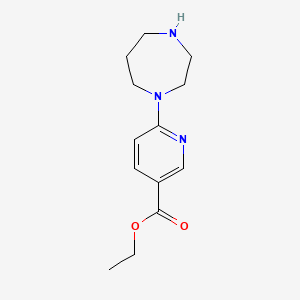


![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)
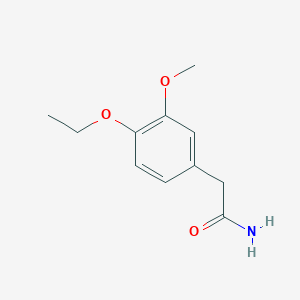

![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)

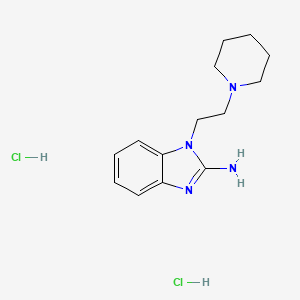
![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
